molecular formula C20H19FN4O2S B2398467 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322790-85-1

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2398467
CAS RN: 1322790-85-1
M. Wt: 398.46
InChI Key: ZOMHCTIMIUAPJQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidinyl-benzamides and has shown potential in various fields of research.

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

  • Research Context : A study explored the synthesis of thiazole-aminopiperidine hybrid analogues, focusing on inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including a fluorobenzylamino variant, showed promise in inhibiting Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in antituberculosis treatments (Jeankumar et al., 2013).

Novel Fluoro Substituted Benzo[b]pyran

  • Research Context : Research on 6-Fluorobenzo[b]pyran derivatives led to the synthesis of pyrazole and pyrimidine thione derivatives. These compounds exhibited anticancer activities at low concentrations against lung, breast, and CNS cancer cell lines, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Orexin 1 and 2 Receptor Antagonist

  • Research Context : N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. This study detailed its metabolism and disposition in humans, revealing insights into its pharmacokinetic properties (Renzulli et al., 2011).

Synthesis of PET Radiotracers

  • Research Context : A study explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, potentially useful as a radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Fluorine-18-labeled 5-HT1A Antagonists

  • Research Context : The study involved the synthesis of fluorinated derivatives of WAY 100635, a compound used in radiolabeling for studying serotonin receptors. These compounds were evaluated for their biological properties in rats, indicating their potential use in neuroimaging (Lang et al., 1999).

properties

IUPAC Name

3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMHCTIMIUAPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

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